molecular formula C23H21FN2O4 B6003839 N-[4-(2-fluorophenoxy)phenyl]-1-(2-furoyl)-4-piperidinecarboxamide

N-[4-(2-fluorophenoxy)phenyl]-1-(2-furoyl)-4-piperidinecarboxamide

Cat. No.: B6003839
M. Wt: 408.4 g/mol
InChI Key: KLMMKBDPPOPVMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(2-fluorophenoxy)phenyl]-1-(2-furoyl)-4-piperidinecarboxamide, also known as TAK-659, is a novel small-molecule inhibitor that has been developed for the treatment of various types of cancer. It belongs to the class of kinase inhibitors and has shown promising results in preclinical studies.

Mechanism of Action

N-[4-(2-fluorophenoxy)phenyl]-1-(2-furoyl)-4-piperidinecarboxamide works by inhibiting the activity of specific kinases, including BTK, FLT3, and ITK. These kinases play a critical role in the signaling pathways that regulate cell growth, differentiation, and survival. By inhibiting these kinases, this compound disrupts the signaling pathways and prevents the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and suppression of tumor growth. It has also been shown to modulate the immune system, leading to enhanced anti-tumor activity.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[4-(2-fluorophenoxy)phenyl]-1-(2-furoyl)-4-piperidinecarboxamide is its specificity for certain kinases, which makes it a promising candidate for cancer treatment. However, its effectiveness may be limited by the development of resistance in cancer cells. Additionally, further research is needed to determine the optimal dosage and treatment regimen for this compound.

Future Directions

There are several future directions for the research and development of N-[4-(2-fluorophenoxy)phenyl]-1-(2-furoyl)-4-piperidinecarboxamide. One area of focus is the identification of biomarkers that can predict response to treatment with this compound. Another area of interest is the development of combination therapies that can enhance the effectiveness of this compound. Finally, further research is needed to determine the long-term safety and efficacy of this compound in clinical trials.

Synthesis Methods

The synthesis of N-[4-(2-fluorophenoxy)phenyl]-1-(2-furoyl)-4-piperidinecarboxamide involves a multi-step process that includes the reaction of 2-fluorophenol with 4-bromoaniline to form 4-(2-fluorophenoxy)aniline. This intermediate is then reacted with 2-furoyl chloride to form 1-(2-furoyl)-4-(2-fluorophenoxy)phenylamine, which is further reacted with piperidinecarboxylic acid to form this compound.

Scientific Research Applications

N-[4-(2-fluorophenoxy)phenyl]-1-(2-furoyl)-4-piperidinecarboxamide has been extensively studied for its potential use in the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. It has been shown to inhibit the growth and proliferation of cancer cells by targeting specific kinases that are involved in the development and progression of cancer.

Properties

IUPAC Name

N-[4-(2-fluorophenoxy)phenyl]-1-(furan-2-carbonyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN2O4/c24-19-4-1-2-5-20(19)30-18-9-7-17(8-10-18)25-22(27)16-11-13-26(14-12-16)23(28)21-6-3-15-29-21/h1-10,15-16H,11-14H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLMMKBDPPOPVMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3F)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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